REACTION_SMILES
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[Br:11][CH2:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([CH3:21])[cH:19][cH:20]1.[Cl:22][CH:23]([Cl:24])[CH3:25].[cH:1]1[cH:2][cH:3][c:4]2[n:5][cH:6][cH:7][cH:8][c:9]2[cH:10]1>>[Br-:11].[cH:1]1[cH:2][cH:3][c:4]2[n+:5]([CH2:12][C:13](=[O:14])[c:15]3[cH:16][cH:17][c:18]([CH3:21])[cH:19][cH:20]3)[cH:6][cH:7][cH:8][c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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[Br-]
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)C[n+]2cccc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |